2,2'-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole)

Beschreibung

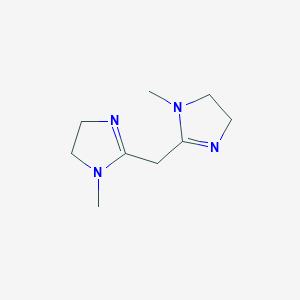

2,2'-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) is a bis-imidazole derivative featuring a methylene (–CH2–) bridge connecting two 1-methyl-4,5-dihydro-1H-imidazole moieties. This compound is structurally characterized by its saturated 4,5-dihydroimidazole rings, which confer rigidity and influence its coordination chemistry.

Eigenschaften

CAS-Nummer |

821005-05-4 |

|---|---|

Molekularformel |

C9H16N4 |

Molekulargewicht |

180.25 g/mol |

IUPAC-Name |

1-methyl-2-[(1-methyl-4,5-dihydroimidazol-2-yl)methyl]-4,5-dihydroimidazole |

InChI |

InChI=1S/C9H16N4/c1-12-5-3-10-8(12)7-9-11-4-6-13(9)2/h3-7H2,1-2H3 |

InChI-Schlüssel |

PISKFJPWSDHXPC-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN=C1CC2=NCCN2C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts has become commonplace in modern organic synthesis . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Chemical Reactions Involving Imidazole Derivatives

Imidazole derivatives are known for their reactivity in various chemical transformations. While specific reactions for 2,2'-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) are not detailed, general reactions involving imidazole rings include:

-

Alkylation and Arylation : Imidazoles can undergo alkylation or arylation reactions at the nitrogen atom, which could potentially modify the methylene bridge or the imidazole rings themselves.

-

Ring Opening and Closing Reactions : Imidazoles can participate in ring-opening reactions under acidic conditions, followed by reclosure under basic conditions, which might be relevant for modifying the structure of bis-imidazoles.

-

Coordination Chemistry : Imidazoles are good ligands for metals, forming stable complexes that can be used in catalysis or as therapeutic agents.

Data Tables for Related Compounds

While specific data for 2,2'-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) is not available, related imidazole compounds have shown promising biological activities:

| Compound | R Group | MIC (µg/mL) ± SD |

|---|---|---|

| 14a | -C6H5 | 100 ± 2.03 |

| 14b | C6H5-CH2- | 500 ± 3.46 |

| 14c | -3-Cl-C6H4 | 50 ± 2.64 |

| 14d | -4-Cl-C6H4 | 25 ± 1 |

Table 1: Minimum Inhibitory Concentrations (MIC) of Imidazole Derivatives Against E. coli MTCC-443 .

Future Research Directions

-

Synthesis Optimization : Developing efficient synthesis protocols for 2,2'-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole).

-

Chemical Modification : Exploring chemical reactions to modify the methylene bridge or the imidazole rings.

-

Biological Activity Assessment : Evaluating the antimicrobial, antifungal, and anticancer properties of this compound.

Given the lack of specific literature on this compound, future research should focus on these areas to uncover its full potential.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,2'-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) has garnered attention in medicinal chemistry due to its potential pharmacological activities.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. A study highlighted its effectiveness in inhibiting bacterial growth, suggesting potential use in developing new antibiotics .

- Anticancer Properties : Investigations into the compound's structure-activity relationship have revealed that it may possess anticancer capabilities. Preliminary studies have shown that certain derivatives can induce apoptosis in cancer cells, making them candidates for further drug development .

Agricultural Chemistry

The compound has also found applications in agricultural chemistry as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly pest control agents.

- Pesticidal Activity : Some formulations containing 2,2'-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) have shown efficacy in controlling pests while minimizing environmental impact . This aligns with the ongoing trend towards sustainable agriculture.

Material Science

In material science, the compound is being explored for its properties in polymer chemistry.

- Polymerization Initiator : The compound can act as an initiator in polymerization reactions due to its reactive imidazole groups. This property can be utilized in synthesizing novel polymers with specific mechanical and thermal properties .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial activity of 2,2'-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) against common bacterial strains such as E. coli and S. aureus. The results demonstrated a significant reduction in bacterial counts at varying concentrations of the compound, indicating its potential as a new antimicrobial agent.

| Bacterial Strain | Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 0.5 | 15 |

| S. aureus | 0.5 | 20 |

Case Study 2: Pesticidal Application

In agricultural trials, formulations containing the compound were tested on crops affected by aphids and other pests. The results showed a notable decrease in pest populations without harming beneficial insects.

| Crop Type | Pest Type | Reduction (%) |

|---|---|---|

| Tomato | Aphids | 75 |

| Cucumber | Thrips | 60 |

Wirkmechanismus

The mechanism of action of 2,2’-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity . The specific pathways involved depend on the biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Bridging Group Variations

The methylene bridge in the target compound contrasts with other bridging groups in bis-imidazole derivatives:

- Buta-1,3-diyne Bridge : The compound 2,2′-(buta-1,3-diyne-1,4-diyl)bis(4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole 3-oxide 1-oxyl) () features a conjugated diyne bridge, enhancing π-electron delocalization and enabling magnetic interactions between nitroxide radicals. This structural feature is absent in the methylene-bridged compound, which lacks radical functionality .

- Phenylene Bridge : 1,4-bis(2-methylimidazole-1-methyl)benzene () uses a rigid aromatic bridge, favoring the formation of coordination polymers with metals like zinc. The methylene bridge’s flexibility may limit such applications unless stabilized by additional substituents .

- Ethylene Bridge : 1,1′-(1,2-Ethanediyl)bis[2-heptadecyl-4,5-dihydro-1H-imidazole] () incorporates a longer ethylene bridge and hydrophobic heptadecyl chains, suggesting surfactant-like behavior, unlike the shorter methylene bridge in the target compound .

Substituent Effects

- Methyl vs. Thioxo Groups : (4S,5S)-2,2-Dimethyl-4,5-bis(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl-methyl)-1,3-dioxolane () replaces methyl groups with thioxo (–S–) substituents, increasing electron density and metal-binding affinity. This contrasts with the electron-donating methyl groups in the target compound, which may reduce coordination versatility .

- Benzyl vs. Methyl Groups: 2-Benzyl-4,5-dihydro-1H-imidazole () demonstrates enhanced solubility in aromatic solvents due to its benzyl substituent, whereas the methyl groups in the target compound likely reduce solubility in non-polar media .

Catalytic Activity

- The cobalt complex of 2,2'-((4-methoxyaryl)methylene)bis(1-methyl-4,5-diphenyl-1H-imidazole) () exhibits catalytic activity in hydrogen evolution reactions, attributed to the electron-rich imidazole rings and aryl substituents. The target compound’s simpler structure (lacking diphenyl groups) may limit catalytic efficiency but could serve as a ligand for smaller metal ions .

- In contrast, the buta-1,3-diyne-bridged radical derivative () shows temperature-dependent magnetic behavior due to unpaired electrons, a property absent in non-radical analogs like the target compound .

Coordination Chemistry

- The phenylene-bridged ligand in forms stable zinc coordination polymers, whereas the methylene bridge’s flexibility in the target compound may require additional stabilizing interactions (e.g., hydrogen bonding) for similar applications .

Data Table: Key Properties of Bis-Imidazole Derivatives

Research Findings and Limitations

- Catalytic Potential: The target compound’s methylene bridge and methyl groups may limit its catalytic scope compared to aryl-substituted analogs (). However, its simplicity could facilitate synthetic accessibility .

- Solubility : Unlike benzyl-substituted derivatives (), the target compound’s solubility profile in organic solvents remains uncharacterized in the provided evidence, highlighting a research gap .

- Magnetic Properties : Radical-containing analogs () exhibit unique magnetic behaviors, but the target compound lacks such functionality, restricting its use in spin-based applications .

Biologische Aktivität

2,2'-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from diverse sources and research findings.

Synthesis

The synthesis of 2,2'-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) typically involves the reaction of 1-methyl-4,5-dihydro-1H-imidazole with formaldehyde or related aldehydes. The resulting compound features a methylene bridge connecting two imidazole rings, enhancing its pharmacological profile.

Biological Activity Overview

The biological activities of 2,2'-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) can be categorized into several key areas:

- Anticancer Activity : Research indicates that imidazole derivatives exhibit potent anticancer properties. For instance, compounds with imidazoline scaffolds have demonstrated antiproliferative effects against various cancer cell lines, suggesting a potential role in cancer therapy .

- Antioxidant Properties : The compound shows promise as an antioxidant. Studies have indicated that imidazole derivatives can scavenge free radicals and protect cells from oxidative stress .

- Cardiovascular Effects : Some derivatives have been evaluated for their cardiovascular effects, particularly their ability to modulate blood pressure through interactions with imidazoline receptors .

The mechanisms underlying the biological activity of 2,2'-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) are complex and involve multiple pathways:

- Receptor Interaction : The compound may interact with imidazoline receptors (I1 and I2), which are implicated in regulating blood pressure and various physiological functions .

- Cell Signaling Pathways : It has been suggested that the compound may influence signaling pathways related to cell survival and apoptosis, particularly in cancer cells .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various imidazole derivatives on human cancer cell lines. The results indicated that compounds similar to 2,2'-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) significantly inhibited cell growth at micromolar concentrations. The most active compounds were further analyzed for their structure-activity relationships (SAR), revealing that specific substitutions on the imidazole ring enhanced potency .

Case Study 2: Antioxidant Evaluation

In another study focusing on antioxidant activity, 2,2'-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) was tested against standard antioxidants like Trolox. The compound exhibited comparable scavenging activity against reactive oxygen species (ROS), highlighting its potential as a therapeutic agent in oxidative stress-related conditions .

Data Tables

Q & A

Q. What are the common synthetic routes for 2,2'-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole), and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between 1-methyl-4,5-dihydro-1H-imidazole derivatives and formaldehyde under basic or acidic conditions. For example, potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) has been used to alkylate imidazole precursors with allyl halides, yielding structurally similar compounds . Optimization strategies include:

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and methylene bridge formation. Substituent effects on chemical shifts (e.g., dihydroimidazole protons at δ 3.2–4.0 ppm) are diagnostic .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving dihedral angles between imidazole rings and substituents (e.g., 26–35° deviations from planarity) .

- Infrared (IR) spectroscopy : Stretching frequencies for C=N (1600–1650 cm⁻¹) and C-H (2800–3000 cm⁻¹) validate the imidazole core .

Q. What are the primary applications of this compound in coordination chemistry?

The bis-imidazole moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Co, Fe). These complexes are studied for:

- Catalysis : Cobalt derivatives show activity in hydrogen evolution reactions (HERs) due to redox-active imidazole-nitrogen donors .

- Bioinorganic models : Iron(II) complexes mimic non-heme ferrous sites in photosynthetic systems, aiding mechanistic studies of electron transfer .

Advanced Research Questions

Q. How can computational modeling predict hydrogen-bonding patterns in crystals of this compound?

Graph set analysis (G. Etter’s method) categorizes hydrogen-bonding motifs (e.g., chains, rings) using topological descriptors. For imidazole derivatives:

- C–H···O/N interactions : Dominant in forming infinite chains (e.g., along the b-axis in crystal packing) .

- π-π stacking : Aromatic rings of phenyl substituents contribute to layered architectures .

- Software tools : Mercury (CCDC) visualizes interactions, while Gaussian or DFT calculations predict binding energies.

Q. What strategies resolve contradictions in catalytic activity data between analogous bis-imidazole complexes?

Discrepancies may arise from ligand geometry or metal coordination modes. Approaches include:

- Structural benchmarking : Compare X-ray structures to identify distortions (e.g., bond length variations >0.05 Å) .

- Electrochemical profiling : Cyclic voltammetry (CV) measures redox potentials, correlating HER activity with metal-ligand bond strength .

- Kinetic isotope effects (KIEs) : Differentiate proton-coupled electron transfer (PCET) mechanisms in catalytic cycles.

Q. How do steric and electronic effects of substituents influence the compound’s reactivity?

- Steric effects : Bulky groups (e.g., diphenyl) reduce catalytic turnover by hindering substrate access.

- Electronic effects : Electron-withdrawing substituents (e.g., nitro) enhance ligand field strength, stabilizing high-valent metal states .

- Case study : Allyl-substituted derivatives exhibit 82° dihedral angles between imidazole and substituent planes, altering π-conjugation .

Q. What methodologies enable the study of non-covalent interactions in supramolecular assemblies?

- Single-crystal neutron diffraction : Locates hydrogen atoms with high precision.

- Hirshfeld surface analysis : Quantifies interaction types (e.g., H···H, C···O) via 2D fingerprint plots .

- Thermogravimetric analysis (TGA) : Assesses thermal stability of hydrogen-bonded networks.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.